molecular formula C17H17NO3 B587535 Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate CAS No. 376348-79-7

Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate

Cat. No. B587535
CAS RN: 376348-79-7
M. Wt: 283.327
InChI Key: FYCDXSYDSNLCLK-INIZCTEOSA-N
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Description

Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate is an organic compound. It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water . Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines .


Synthesis Analysis

The synthesis of Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate and similar compounds often involves the use of carbamate protecting groups. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat. The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .


Molecular Structure Analysis

The molecular structure of Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate is complex, with a molecular weight of 298.34 . The InChI code for this compound is 1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m1/s1 .


Physical And Chemical Properties Analysis

Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate is a white to yellow powder or crystals . It should be stored in a refrigerator and shipped at room temperature .

Safety and Hazards

The safety data sheet for a similar compound, Benzyl carbamate, indicates that it may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCDXSYDSNLCLK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732708
Record name Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate

CAS RN

376348-79-7
Record name Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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